

Application Note: N-Ethyl-2-Iodoacetamide (NEIAM) Reduction and Alkylation Workflow

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Compound of Interest

Compound Name: *N-ethyl-2-iodoacetamide*

CAS No.: 152074-08-3

Cat. No.: B6282679

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Abstract

This application note details the physicochemical properties and experimental workflow for using **N-ethyl-2-iodoacetamide** (NEIAM) in quantitative proteomics. While Iodoacetamide (IAM) remains the gold standard for general cysteine capping, NEIAM offers a strategic advantage in differential alkylation workflows (e.g., disulfide mapping or redox proteomics). By introducing a distinct mass shift (+85.05 Da) compared to standard carbamidomethylation (+57.02 Da), NEIAM allows researchers to distinguish between originally free thiols and oxidized cysteines (disulfides) within a single mass spectrometry (MS) run. This guide provides a validated protocol for NEIAM usage, ensuring high specificity and minimal off-target effects.

Introduction & Chemical Basis[1][2][3][4][5][6]

The Reagent: N-Ethyl-2-Iodoacetamide

Unlike N-ethylmaleimide (NEM), which reacts via Michael addition, NEIAM functions through the same

nucleophilic substitution mechanism as Iodoacetamide (IAM) but carries an ethyl group on the amide nitrogen.

Feature	Iodoacetamide (IAM)	N-Ethyl-2-Iodoacetamide (NEIAM)	N-Ethylmaleimide (NEM)
Reaction Type	Substitution	Substitution	Michael Addition
Resulting Mod	Carbamidomethyl	N-Ethylcarbamidomethyl	N-ethylsuccinimide
Mass Shift (M)	+57.0215 Da	+85.0528 Da	+125.0477 Da
Stability	High (Irreversible)	High (Irreversible)	Susceptible to Ring Opening
Primary Use	General Capping	Differential Labeling	Redox/Native State

Mechanism of Action

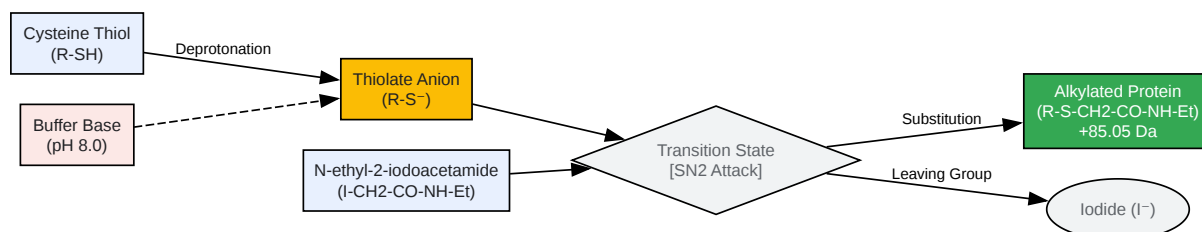
The reaction relies on the nucleophilic attack of the thiolate anion (

) on the

-carbon of the acetamide group, displacing the iodide leaving group.

Critical Consideration: The reaction requires the cysteine to be in the thiolate form (

).^{[1][2]} Since the pKa of cysteine is ~8.3, the reaction buffer pH must be maintained between 7.5 and 8.5 to drive the reaction without inducing excessive hydrolysis of the reagent or off-target alkylation (e.g., of Lysine N-termini).



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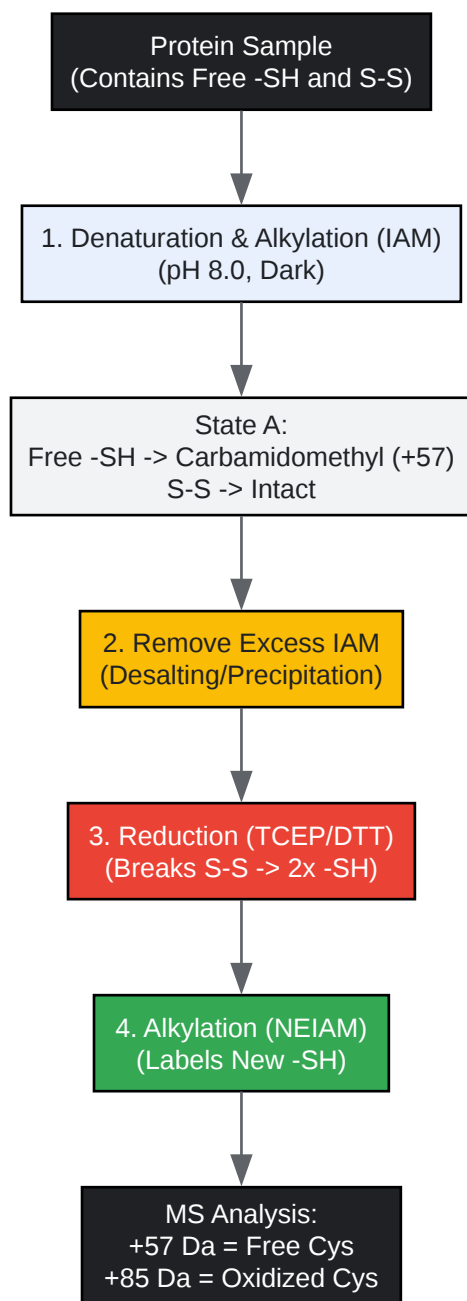
Figure 1: Mechanism of Cysteine Alkylation by NEIAM via Nucleophilic Substitution.

Strategic Application: Differential Alkylation

The primary utility of NEIAM is in Disulfide Bond Mapping. By using IAM and NEIAM sequentially, researchers can "encode" the oxidation state of cysteines into their mass.

The Logic Flow

- Block Free Thiols: React native protein with IAM (+57 Da).
- Reduce Disulfides: Use TCEP or DTT to break S-S bonds.
- Label Nascent Thiols: React newly formed SH groups with NEIAM (+85 Da).
- Analysis:
 - Peptides with +57 Da = Originally Free Cysteine.
 - Peptides with +85 Da = Originally Oxidized (Disulfide) Cysteine.



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Figure 2: Differential Alkylation Workflow for Disulfide Mapping.

Validated Experimental Protocol

Reagents & Preparation

- Lysis/Denaturing Buffer: 8M Urea or 6M Guanidine HCl in 100 mM Tris-HCl (pH 8.0). Avoid amine-containing buffers like Ammonium Bicarbonate if high concentrations of reagent are

used, though Tris is generally acceptable.

- Reducing Agent: 500 mM Dithiothreitol (DTT) or 500 mM TCEP stock.
- Alkylating Agent A (IAM): 500 mM Iodoacetamide in water (Freshly prepared).
- Alkylating Agent B (NEIAM): 500 mM **N-ethyl-2-iodoacetamide** in isopropanol or water (Solubility can be lower in water than IAM; organic co-solvent helps).
- Quenching Agent: 1 M L-Cysteine or DTT.

Step-by-Step Methodology

Phase 1: Initial Blocking (Free Thiols)

- Solubilization: Dissolve protein sample (50–100 µg) in 100 µL Denaturing Buffer.
- Reduction (Optional): Skip this step if performing differential alkylation for redox state. If standard alkylation, add DTT to 5 mM final conc and incubate at 37°C for 30 min.
- Alkylation (IAM): Add IAM to a final concentration of 15 mM.
 - Note: A 1:3 molar ratio of thiol to alkylating agent is usually sufficient, but 15 mM ensures saturation.
- Incubation: Incubate in the DARK at Room Temperature (25°C) for 30 minutes.
 - Why Dark? Iodine is light-sensitive; light can catalyze the formation of iodine free radicals, leading to off-target tyrosine iodination.
- Quenching/Cleanup: Add DTT to a final concentration of 20 mM to quench unreacted IAM. Perform acetone precipitation or spin-column desalting to remove excess IAM. This is critical to prevent IAM from reacting with cysteines released in Phase 2.

Phase 2: Reduction & Secondary Labeling (Disulfides)

- Resuspension: Resuspend the pellet/sample in Denaturing Buffer.
- Reduction: Add TCEP (preferred over DTT for stability) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes to reduce disulfide bonds.

- Alkylation (NEIAM): Add **N-ethyl-2-iodoacetamide** (NEIAM) to a final concentration of 30 mM.
 - Expert Tip: NEIAM is slightly bulkier than IAM; a higher concentration ensures complete reaction of sterically hindered cysteines.
- Incubation: Incubate in the DARK at Room Temperature for 45–60 minutes.
- Quenching: Add L-Cysteine or DTT (20 mM excess) to quench.
- Digestion: Dilute Urea to <1M using 50 mM Tris-HCl or Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.

Data Analysis & Quality Control

Mass Spectrometry Settings

When setting up the database search (e.g., MaxQuant, Proteome Discoverer, Mascot), define the modifications explicitly:

Parameter	Setting
Fixed Modification	None (Since Cys can be variable)
Variable Mod 1	Carbamidomethyl (C): +57.0215 Da
Variable Mod 2	N-ethylcarbamidomethyl (C): +85.0528 Da
Specific Residue	Cysteine (C)

Quality Control Checks

- Completeness: Check for "ragged ends" or missed cleavages. Alkylation of Lysine (rare at pH 8.0 but possible) or N-termini can occur if pH > 9.0 or incubation is too long.
- Over-alkylation: Look for +57/+85 shifts on Methionine (thioether formation) or Histidine. If observed, reduce alkylation time or concentration.

- Retention Time: NEIAM-labeled peptides are more hydrophobic than IAM-labeled peptides. Expect a shift to higher retention times on Reverse Phase (C18) chromatography.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Incomplete Alkylation	pH < 7.0	Adjust buffer pH to 8.0–8.5.
Precipitation	High NEIAM conc.	NEIAM is less soluble than IAM. Use 10% Isopropanol or reduce conc.
Off-target (Tyr/His)	Light exposure	Ensure strict darkness during incubation.
Ambiguous Mass Shift	Deamidation	Distinguish +85 Da (NEIAM) from +57 (IAM) + 28 (Formylation). High res MS is required.

References

- Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. *Analytical Biochemistry*, 394(2), 147-158. [Link](#)
- Held, J. M., & Gibson, B. W. (2012). Regulatory control of protein function by reversible cysteine oxidation: a proteomics perspective. *Mass Spectrometry Reviews*, 31(4), 469-495. [Link](#)
- McDonagh, B., et al. (2014). Differential alkylation-based redox proteomics – Lessons learnt. *Redox Biology*, 2, 775-783. [Link](#)
- PubChem Compound Summary. **N-Ethyl-2-iodoacetamide** (CID 10081924). National Center for Biotechnology Information. [Link](#)

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Sources

- [1. Methods for the determination and quantification of the reactive thiol proteome - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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